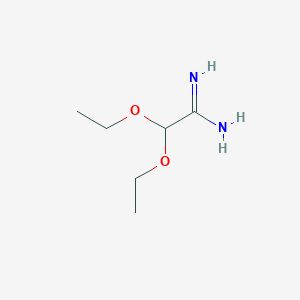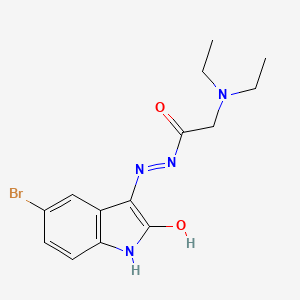
2,2-Diethoxyacetimidamide
Vue d'ensemble
Description
2,2-Diethoxyacetimidamide is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Probes and Sensors:
- Rhodamine B hydroxylamide has been characterized as a selective and sensitive fluorescence probe for copper(II) ions. This probe exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) only, which may be useful in detecting Cu(2+) directly in the presence of other transition metal ions, especially in human serum (Chen et al., 2009).
- A novel rhodamine nitroxide probe was synthesized to monitor the cellular redox environment based on the reduction of nitroxide to hydroxylamine. It shows selective and sensitive response to biological reducing compounds and can be used for fluorescence imaging (Cao et al., 2013).
Chemical Synthesis and Polymerization:
- Derivatives of rhodamine 6G, including those synthesized for the atom transfer radical polymerization (ATRP) of fluorescently labeled biocompatible polymers, have been developed. These compounds, which are highly fluorescent at physiological pH, can be used in biomedical studies (Madsen et al., 2011).
Analytical Chemistry and Ion Transfer:
- A polarization study on thin supported liquid membranes for ion transfer, using rhodamine B as an organic tracer dye, provides insights into the mechanism of ion transfer in these systems. This research has implications for extraction, purification, and separation applications (Velický et al., 2013).
Medical and Biological Applications:
- Research on 2-methoxyestradiol, a physiological anticancer compound, and its impact on the nitro-oxidative stress in cancer cells, might provide insights into the biological activity of related compounds (Górska-Ponikowska et al., 2020).
Health and Nutrition Studies:
- The study of anthocyanins in fruits and their impact on health, particularly in the context of diabetes and obesity, could offer a perspective on the physiological effects of similar organic compounds (Li et al., 2015).
Propriétés
IUPAC Name |
2,2-diethoxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBTKVANKRYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402167 | |
| Record name | 2,2-diethoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82392-83-4 | |
| Record name | 2,2-diethoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)












